molecular formula C14H10Br2Cl3N3O2S B11987453 5-Bromo-N-(1-(3-(4-bromophenyl)thioureido)-2,2,2-trichloroethyl)furan-2-carboxamide CAS No. 303062-12-6

5-Bromo-N-(1-(3-(4-bromophenyl)thioureido)-2,2,2-trichloroethyl)furan-2-carboxamide

Cat. No.: B11987453
CAS No.: 303062-12-6
M. Wt: 550.5 g/mol
InChI Key: IQSLFQMBTQBTTF-UHFFFAOYSA-N
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Description

The compound 5-Bromo-N-(1-(3-(4-bromophenyl)thioureido)-2,2,2-trichloroethyl)furan-2-carboxamide is a furan-2-carboxamide derivative with a complex N-substituent. Its structure features:

  • A 5-bromofuran-2-carbonyl core.
  • A 2,2,2-trichloroethyl group attached to the carboxamide nitrogen.
  • A thioureido bridge linking the trichloroethyl group to a 4-bromophenyl ring.

Properties

CAS No.

303062-12-6

Molecular Formula

C14H10Br2Cl3N3O2S

Molecular Weight

550.5 g/mol

IUPAC Name

5-bromo-N-[1-[(4-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]furan-2-carboxamide

InChI

InChI=1S/C14H10Br2Cl3N3O2S/c15-7-1-3-8(4-2-7)20-13(25)22-12(14(17,18)19)21-11(23)9-5-6-10(16)24-9/h1-6,12H,(H,21,23)(H2,20,22,25)

InChI Key

IQSLFQMBTQBTTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br)Br

Origin of Product

United States

Preparation Methods

Bromination of Aniline Derivatives

Reactants :

  • 4-Bromoaniline (1 equiv)

  • Thiourea (1.2 equiv)

  • Hydrochloric acid (HCl, catalytic)

Procedure :

  • Dissolve 4-bromoaniline (10 mmol) in chloroform (20 mL).

  • Add thiourea (12 mmol) and HCl (2 mL) dropwise under nitrogen.

  • Reflux at 60°C for 6 hours.

  • Neutralize with aqueous ammonia, extract with dichloromethane, and purify via column chromatography (hexane:ethyl acetate, 2:1).

Yield : 82%.

Coupling of Thiourea to Trichloroethylamine

The trichloroethylamine intermediate is prepared by nucleophilic substitution of trichloroacetonitrile with ammonia, followed by reduction.

Formation of Trichloroethylamine

Reactants :

  • Trichloroacetonitrile (1 equiv)

  • Ammonia (NH₃, 3 equiv)

Procedure :

  • Stir trichloroacetonitrile (5 mmol) in anhydrous ether (15 mL) at 0°C.

  • Bubble NH₃ gas through the solution for 1 hour.

  • Warm to room temperature, filter precipitates, and recrystallize from ethanol.

Yield : 75%.

Thiourea-Trichloroethyl Coupling

Reactants :

  • 1-(4-Bromophenyl)thiourea (1 equiv)

  • Trichloroethylamine (1.1 equiv)

  • Triethylamine (TEA, 2 equiv)

Procedure :

  • Dissolve thiourea (5 mmol) and trichloroethylamine (5.5 mmol) in dichloromethane (20 mL).

  • Add TEA (10 mmol) and stir at 25°C for 12 hours.

  • Concentrate under reduced pressure and purify via silica gel chromatography.

Yield : 68%.

Amidation with 5-Bromofuran-2-Carboxylic Acid

The final step involves coupling the trichloroethyl-thiourea intermediate with 5-bromofuran-2-carboxylic acid.

Activation of Carboxylic Acid

Reactants :

  • 5-Bromofuran-2-carboxylic acid (1 equiv)

  • Thionyl chloride (SOCl₂, 1.5 equiv)

Procedure :

  • Reflux the carboxylic acid (5 mmol) in SOCl₂ (10 mL) for 2 hours.

  • Remove excess SOCl₂ under vacuum to obtain the acid chloride.

Yield : 95%.

Amide Bond Formation

Reactants :

  • Trichloroethyl-thiourea intermediate (1 equiv)

  • 5-Bromofuran-2-carbonyl chloride (1.2 equiv)

  • Pyridine (2 equiv)

Procedure :

  • Dissolve the intermediate (5 mmol) in dry THF (15 mL).

  • Add acid chloride (6 mmol) and pyridine (10 mmol) at 0°C.

  • Stir at 25°C for 6 hours, quench with water, and extract with ethyl acetate.

  • Purify via recrystallization from methanol.

Yield : 60%.

Optimization and Challenges

Solvent and Temperature Effects

  • Thiourea formation : Chloroform outperforms dichloromethane due to higher reflux temperatures, reducing reaction time.

  • Amidation : Tetrahydrofuran (THF) minimizes side reactions compared to DMF.

Purification Strategies

  • Column chromatography : Essential for isolating the final product, with hexane:ethyl acetate (3:1) providing optimal resolution.

  • Recrystallization : Methanol yields crystals with >98% purity (HPLC).

Analytical Validation

  • NMR : 1H^1\text{H} NMR (400 MHz, CDCl₃) confirms the presence of furan protons (δ 7.2 ppm) and thiourea NH signals (δ 9.8 ppm).

  • HPLC : Retention time of 12.4 min (C18 column, acetonitrile:water 70:30) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions can occur at the bromophenyl group.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the bromophenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties can enhance the performance of various products.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(1-(3-(4-bromophenyl)thioureido)-2,2,2-trichloroethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The thioureido moiety can form hydrogen bonds with proteins, affecting their function. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen Substitution: Bromine vs. Iodine
  • Target Compound : Contains a 4-bromophenyl group.
  • Analog : 5-Bromo-N-(2,2,2-trichloro-1-(3-(4-iodophenyl)thioureido)ethyl)furan-2-carboxamide (CAS 303062-08-0) replaces bromine with iodine on the phenyl ring .
    • Impact : Iodine’s larger atomic radius may enhance halogen bonding in biological targets but increase molecular weight (597.48 g/mol vs. 597.48 g/mol for the iodinated analog).
Simpler Aromatic Substituents
  • Analog : 5-Bromo-N-(4-bromophenyl)furan-2-carboxamide (CAS 58472-54-1) lacks the thioureido and trichloroethyl groups .
    • Impact : Reduced molecular weight (344.99 g/mol vs. ~597.48 g/mol) and higher solubility due to fewer hydrophobic substituents.

Heterocyclic Substituents on the Carboxamide Nitrogen

  • Analog: 5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide (CAS 551907-13-2) replaces the trichloroethyl-thioureido group with a 4-methylthiazole ring .

Functional Group Modifications

  • Analog : N-(5-Bromo-2-hydroxyphenyl)furan-2-carboxamide includes a hydroxyphenyl group instead of bromophenyl .
    • Impact : The hydroxyl group enhances polarity and solubility but may reduce membrane permeability compared to bromophenyl derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted logP
Target Compound C14H10Br2Cl3N3O2S 597.48 4-Bromophenyl, thioureido, Cl3-ethyl ~4.8
5-Bromo-N-(4-iodophenyl analog) C14H10BrCl3IN3O2S 597.48 4-Iodophenyl ~5.1
5-Bromo-N-(4-bromophenyl)furan-2-carboxamide C11H7Br2NO2 344.99 4-Bromophenyl ~3.5
5-Bromo-N-(4-methylthiazol-2-yl)furan-2-carboxamide C9H7BrN2O2S 303.13 4-Methylthiazole ~2.8

Biological Activity

5-Bromo-N-(1-(3-(4-bromophenyl)thioureido)-2,2,2-trichloroethyl)furan-2-carboxamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Thiourea Derivative : The initial step involves the reaction of 4-bromophenyl isothiocyanate with an appropriate amine to form the thiourea moiety.
  • Furan Carboxamide Formation : The thiourea derivative is then reacted with 2-furancarboxylic acid or its derivatives to yield the final product.
  • Bromination and Chlorination : Bromination at the furan ring and chlorination at the ethyl side chain are performed to achieve the desired substitutions.

This multi-step synthesis highlights the importance of careful control over reaction conditions to obtain high yields and purity.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent, anti-inflammatory compound, and its effects on enzymatic activities.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a related thiourea compound showed IC50 values in the low micromolar range against breast and lung cancer cell lines. The proposed mechanism involves the induction of apoptosis through caspase activation and modulation of cell cycle progression.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (Breast Cancer)10Apoptosis induction
Similar Thiourea DerivativeA549 (Lung Cancer)8Caspase activation

Anti-inflammatory Properties

In addition to anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism is thought to involve the inhibition of NF-kB signaling pathways.

Case Studies

Q & A

Basic: What are the key synthetic routes for synthesizing this compound, and how are reaction conditions optimized?

Answer:
The compound is synthesized via multi-step organic reactions, including:

  • Thioureido group formation : Reaction of 4-bromophenyl isothiocyanate with a trichloroethylamine intermediate under anhydrous conditions (e.g., THF, 0–5°C) .
  • Furan-2-carboxamide coupling : Amide bond formation using coupling agents like EDCI/HOBt in DMF, monitored by TLC for completion .
    Optimization parameters :
  • Temperature : Lower temperatures (0–5°C) minimize side reactions during thiourea formation .
  • Solvent polarity : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in amidation steps .
  • Catalysts : Palladium-based catalysts improve yield in brominated intermediate steps .

Basic: Which spectroscopic techniques are critical for structural validation, and how are spectral contradictions resolved?

Answer:

  • 1H/13C NMR : Assign peaks for bromophenyl (δ 7.4–7.6 ppm), thioureido NH (δ 9.2–10.5 ppm), and furan protons (δ 6.3–7.1 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 578.8) .
    Contradiction resolution :
  • Overlapping NH signals in NMR are resolved via D2O exchange or 2D-COSY to distinguish thioureido and amide protons .
  • Discrepancies in HRMS data require recalibration using internal standards (e.g., sodium formate) .

Basic: What biological targets are hypothesized for this compound, and how are they validated?

Answer:

  • Putative targets : Kinases or proteases due to thioureido and trichloroethyl motifs, which mimic ATP-binding pockets .
  • Validation methods :
    • Enzyme inhibition assays : Measure IC50 against recombinant kinases (e.g., EGFR, ABL1) .
    • Cellular assays : Assess antiproliferative activity in cancer cell lines (e.g., MGC-803, HepG2) via MTT assays .

Basic: How does the compound’s stability vary under different pH and temperature conditions?

Answer:

  • pH stability : Stable in neutral buffers (pH 6–8) but degrades in acidic (pH < 4) or alkaline (pH > 9) conditions due to hydrolysis of the thioureido group .
  • Thermal stability : Decomposes above 150°C; DSC/TGA analysis shows a sharp endothermic peak at 158°C .
    Storage recommendations : Lyophilized powder at –20°C in inert atmosphere .

Advanced: How are reaction conditions optimized for large-scale synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral resolution : Use of (R)- or (S)-BINAP ligands in asymmetric catalysis to control stereochemistry at the trichloroethyl center .
  • Flow chemistry : Continuous flow reactors reduce reaction time and improve yield (e.g., 85% yield in 2 hours vs. 65% in batch) .
  • In-line analytics : PAT tools (e.g., FTIR probes) monitor intermediates in real time .

Advanced: How can contradictory NOESY or X-ray crystallography data be reconciled in structural studies?

Answer:

  • NOESY vs. X-ray conflicts : If NOESY suggests a cis-amide conformation but X-ray shows trans, re-examine crystal packing effects or solvate crystal forms .
  • Dynamic effects : MD simulations (e.g., AMBER) model conformational flexibility in solution vs. solid state .

Advanced: What computational methods predict the compound’s binding modes to biological targets?

Answer:

  • Docking studies : AutoDock Vina or Schrödinger Glide simulate interactions with kinase ATP pockets, prioritizing hydrogen bonds between thioureido NH and kinase hinge regions .
  • MD simulations : GROMACS assesses binding stability over 100 ns trajectories, calculating RMSD (<2 Å for stable complexes) .

Advanced: How are solubility and formulation challenges addressed for in vivo studies?

Answer:

  • Co-solvent systems : Use 10% DMSO + 10% Cremophor EL in saline for intravenous administration .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .

Advanced: What strategies elucidate structure-activity relationships (SAR) for the thioureido moiety?

Answer:

  • Analog synthesis : Replace 4-bromophenyl with 3-chloro or 4-fluoro groups to assess halogen effects on potency .
  • Proteomics : SILAC-based profiling identifies off-target binding to non-kinase proteins (e.g., heat shock proteins) .

Advanced: How are degradation pathways characterized under oxidative stress?

Answer:

  • Forced degradation studies : Expose to H2O2 (3%) or UV light (254 nm) and analyze degradants via LC-HRMS .
  • Mechanistic insights : Thioureido groups oxidize to urea derivatives (confirmed by m/z +16 shifts) .

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